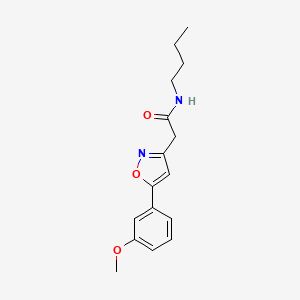
N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes a compound with an adamantyl substituent and a benzothiazol moiety, which shares the acetamide functional group with the compound . The second paper discusses the synthesis of a series of compounds that include an oxadiazole ring and a methoxyphenyl group, which are structural features somewhat related to the isoxazole and methoxyphenyl groups in N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide includes the conversion of aromatic acids into esters, followed by the formation of hydrazides and subsequent cyclization to form oxadiazole-thiols. These intermediates are then reacted with 2-bromoacetamide derivatives to yield the final products . Although the exact synthesis of N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has been characterized using various spectroscopic techniques. The first paper reports the use of single-crystal X-ray diffraction to determine the structure of the title compound, revealing an almost planar acetamide moiety and specific dihedral angles for the adamantyl substituent . These structural insights are valuable for understanding the conformation and potential reactivity of related compounds, including the one of interest.
Chemical Reactions Analysis
The chemical reactivity of compounds with acetamide groups and aromatic substituents can be inferred from the literature. The acetamide moiety is known to participate in hydrogen bonding, as evidenced by the formation of dimers via N-H...N hydrogen bonds in the crystal structure of the compound discussed in the first paper . Additionally, the presence of aromatic rings, such as the methoxyphenyl group, can influence the electronic properties and reactivity of the molecule, as seen in the biological screening of the synthesized compounds in the second paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be extrapolated from related structures. For instance, the crystal packing and intermolecular interactions, such as hydrogen bonding and S...S interactions, contribute to the stability and solubility of the compounds . The presence of functional groups like the methoxy group and the isoxazole ring can also affect the compound's polarity, boiling point, and melting point. The biological activity of similar compounds, as demonstrated by their enzyme inhibition profiles, suggests that N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide may also exhibit interesting biological properties .
Aplicaciones Científicas De Investigación
Anticancer and Antiviral Potential
Research indicates that compounds with similar structures to N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, such as N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), exhibit potent antitumor activity against various cancer cells in vitro. XN05 treatment in human hepatocellular carcinoma cells led to G2/M phase cell accumulation and induced apoptosis, suggesting the potential of these compounds in cancer therapy (Wu et al., 2009).
Synthesis and Chemical Properties
The synthesis and evaluation of related compounds emphasize their relevance in creating corrosion inhibitors, highlighting their chemical versatility and application in material science. For instance, the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy as corrosion inhibitors demonstrate the utility of such compounds in protecting materials against degradation (Yıldırım & Cetin, 2008).
Pharmacological Evaluation
Compounds with similar frameworks have been evaluated for their pharmacological effects, including their roles as inhibitors for various biological targets. For example, novel derivatives have been assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating the broad spectrum of biological activities these compounds might possess (Faheem, 2018).
Antimicrobial Activity
The antimicrobial potential of N-substituted benzimidazoles, which could be considered structurally related to the compound of interest, has also been explored. These compounds have shown promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting the potential application of N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide in developing new antimicrobial agents (Chaudhari et al., 2020).
Direcciones Futuras
Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propiedades
IUPAC Name |
N-butyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-8-17-16(19)11-13-10-15(21-18-13)12-6-5-7-14(9-12)20-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZCXPBEDSNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)
![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)
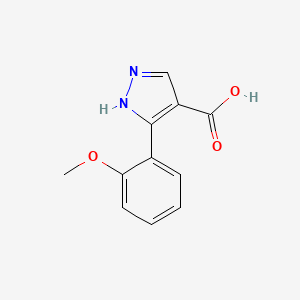
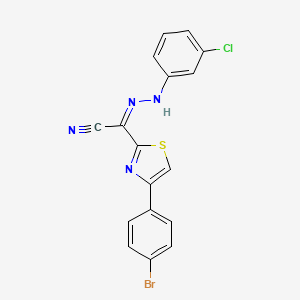
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)
![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)
![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)
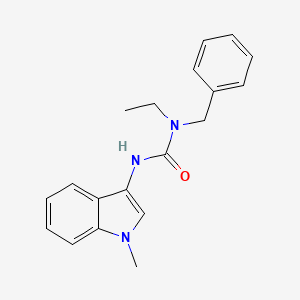
![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)
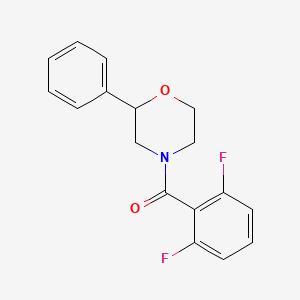
![3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2520106.png)